molecular formula C11H12ClN3O B15173847 (4-Phenoxypyrimidin-2-YL)methanamine hydrochloride

(4-Phenoxypyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B15173847
M. Wt: 237.68 g/mol
InChI Key: OYIJNCVTUYIXIU-UHFFFAOYSA-N
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Description

(4-Phenoxypyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxypyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-phenoxypyrimidine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The general reaction scheme is as follows:

    Starting Materials: 4-phenoxypyrimidine, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxypyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(4-Phenoxypyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Phenoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    (2-Chloropyridin-4-yl)methanamine hydrochloride: Contains a chlorine atom and a pyridine ring.

Uniqueness

(4-Phenoxypyrimidin-2-YL)methanamine hydrochloride is unique due to its phenoxy group attached to the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

(4-phenoxypyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c12-8-10-13-7-6-11(14-10)15-9-4-2-1-3-5-9;/h1-7H,8,12H2;1H

InChI Key

OYIJNCVTUYIXIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2)CN.Cl

Origin of Product

United States

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